5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Introduction of the thiophene ring: This step involves the coupling of the oxazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final functionalization: The methoxybenzoyl group is added via acylation reactions, typically using an acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The combination of aromatic and heterocyclic rings suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stable aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action for 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the oxazole and thiophene rings might engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(phenyl)oxazole-4-carbonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile distinguishes it from its analogs. Thiophene rings are known for their electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets. This makes it potentially more versatile in various applications compared to its phenyl or furan analogs.
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-6-4-14(5-7-15)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-3-2-12-28-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJYFQNOJRBRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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